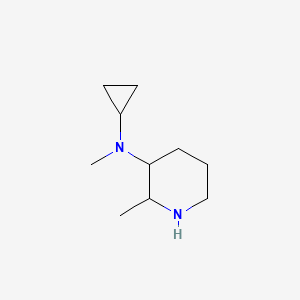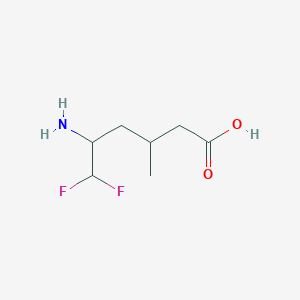
5-Amino-6,6-difluoro-3-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6,6-difluoro-3-methylhexanoic acid is a fluorinated amino acid derivative with the molecular formula C₇H₁₃F₂NO₂. This compound is of interest due to its unique structural features, which include the presence of both amino and carboxylic acid functional groups, as well as two fluorine atoms on the same carbon atom. These structural characteristics make it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,6-difluoro-3-methylhexanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) under controlled temperatures and pressures to achieve selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process typically includes steps such as precursor synthesis, fluorination, and purification through techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6,6-difluoro-3-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
5-Amino-6,6-difluoro-3-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of fluorinated materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 5-Amino-6,6-difluoro-3-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-3,3-difluorohexanoic acid
- 5-Amino-6-fluoro-3-methylhexanoic acid
- 5-Amino-6,6-difluoro-2-methylhexanoic acid
Comparison
Compared to similar compounds, 5-Amino-6,6-difluoro-3-methylhexanoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H13F2NO2 |
|---|---|
Poids moléculaire |
181.18 g/mol |
Nom IUPAC |
5-amino-6,6-difluoro-3-methylhexanoic acid |
InChI |
InChI=1S/C7H13F2NO2/c1-4(3-6(11)12)2-5(10)7(8)9/h4-5,7H,2-3,10H2,1H3,(H,11,12) |
Clé InChI |
BJGVDOYMFFXYKA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(F)F)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



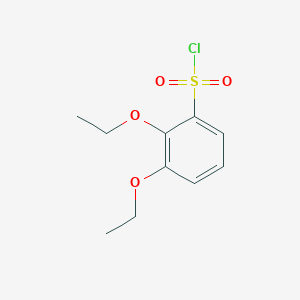
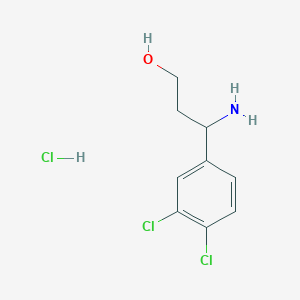
![6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13236514.png)
![4-Chloro-5-iodo-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13236517.png)
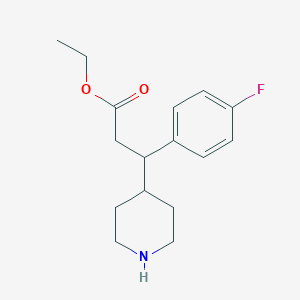
![2-{1-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13236528.png)
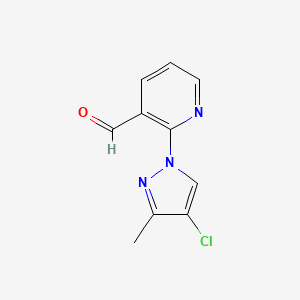
![8-Phenyl-6-azaspiro[3.4]octane](/img/structure/B13236544.png)
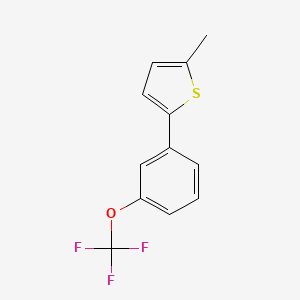
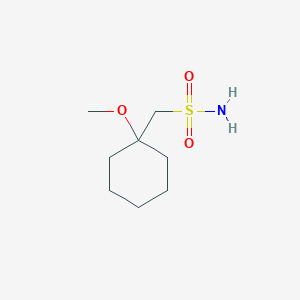
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine](/img/structure/B13236586.png)
amine](/img/structure/B13236593.png)
